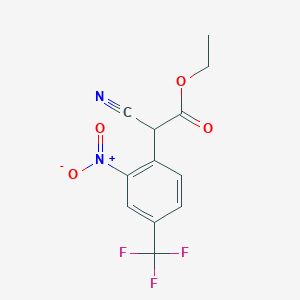
4-Amino-6-(2-méthylpropoxy)pyrimidine
Vue d'ensemble
Description
6-(2-Methylpropoxy)pyrimidin-4-amine is a chemical compound with the molecular formula C8H13N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
6-(2-Methylpropoxy)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
Target of Action
It is known that pyrimidinamine derivatives, which include 6-(2-methylpropoxy)pyrimidin-4-amine, have been used as pesticides due to their excellent bioactivity .
Mode of Action
It is known that pyrimidinamine derivatives have a unique mode of action that differentiates them from other fungicides .
Result of Action
It is known that pyrimidinamine derivatives show excellent fungicidal activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropoxy)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 2-methylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction can be summarized as follows:
4-chloropyrimidine+2-methylpropanolK2CO3,reflux6-(2-Methylpropoxy)pyrimidin-4-amine
Industrial Production Methods
Industrial production of 6-(2-Methylpropoxy)pyrimidin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methylpropoxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-Ethylpropoxy)pyrimidin-4-amine
- 6-(2-Butylpropoxy)pyrimidin-4-amine
- 6-(2-Isopropoxy)pyrimidin-4-amine
Uniqueness
6-(2-Methylpropoxy)pyrimidin-4-amine is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propriétés
IUPAC Name |
6-(2-methylpropoxy)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHANRWITFLUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2374096.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)




![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)



![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)

